molecular formula C14H21NO2 B310768 2-ethyl-N-(2-hydroxyphenyl)hexanamide

2-ethyl-N-(2-hydroxyphenyl)hexanamide

Cat. No.: B310768
M. Wt: 235.32 g/mol
InChI Key: JABYPRDEKBFQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(2-hydroxyphenyl)hexanamide is a substituted hexanamide derivative characterized by a 2-ethylhexanamide backbone linked to a 2-hydroxyphenyl group.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-ethyl-N-(2-hydroxyphenyl)hexanamide

InChI

InChI=1S/C14H21NO2/c1-3-5-8-11(4-2)14(17)15-12-9-6-7-10-13(12)16/h6-7,9-11,16H,3-5,8H2,1-2H3,(H,15,17)

InChI Key

JABYPRDEKBFQLQ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1O

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-ethyl-N-(2-hydroxyphenyl)hexanamide with key analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-hydroxyphenyl C₁₄H₂₁NO₂ 235.32 Potential HDAC inhibitor backbone
N-(2-hydroxyphenyl)-6-(2,2,2-trifluoroacetamido)hexanamide (6a) 2-hydroxyphenyl, trifluoroacetamido C₁₄H₁₇F₃N₂O₂ 302.29 HDAC inhibitor (IC₅₀: 0.45 μM against MCF-7 breast cancer)
2-ethyl-N-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)hexanamide (3.26) 4-hydroxy-3-pyrrolidinylmethyl C₁₉H₂₈N₂O₂ 316.44 Antidote candidate for organophosphorus poisoning (61% synthesis yield)
2-ethyl-N-(3-hydroxyphenyl)hexanamide 3-hydroxyphenyl C₁₄H₂₁NO₂ 235.32 Altered solubility due to meta-OH
2-ethyl-N-(2-methoxy-5-nitrophenyl)hexanamide 2-methoxy-5-nitrophenyl C₁₅H₂₂N₂O₄ 294.35 Enhanced polarity; potential nitro-group reactivity

Key Observations :

  • Substituent Effects : The 2-hydroxyphenyl group in the parent compound may facilitate intramolecular hydrogen bonding, reducing solubility compared to meta-substituted analogs (e.g., 3-hydroxyphenyl derivative) .
  • Trifluoroacetamido Modification : Compound 6a demonstrates enhanced HDAC inhibitory activity due to the electron-withdrawing trifluoroacetamido group, which improves zinc-binding affinity in enzyme active sites .
  • Pyrrolidine Derivatives : Compounds like 3.26 exhibit larger molecular weights and modified pharmacological profiles, targeting acetylcholinesterase reactivation in antidote development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.